Quinagolide HCl

Description

It inhibits the invasive and angiogenic properties of endometrial mesenchymal stromal cells (E-MSCs), which play a critical role in endometriosis progression. Mechanistically, quinagolide binds to D2R, suppressing E-MSC-mediated matrix invasion and endothelial differentiation . Its anti-angiogenic effects are demonstrated in co-culture models, where it reduces vascular network formation . Unlike broad-spectrum inhibitors, quinagolide’s activity is specific to dopamine receptor signaling, as evidenced by the reversal of its effects with the antagonist spiperone .

Properties

IUPAC Name |

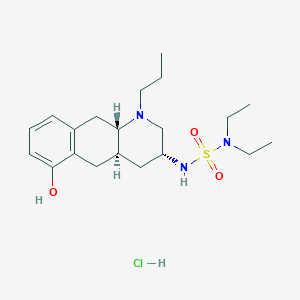

(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLKVIJLALMCBQ-VENMBWNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94424-50-7 | |

| Record name | Quinagolide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094424507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33474X943Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Olefin Intermediate 6

The olefin 6 is synthesized via a four-step sequence:

-

Reductive Amination : meta-Hydroxybenzaldehyde undergoes reductive amination with tert-butyl carbamate to install the carbamate-protected amine.

-

Sulfide Formation : Treatment with diphenyl disulfide and tri-n-butylphosphine introduces a phenylthioethyl group.

-

Elimination : Pyrolytic elimination of the sulfide intermediate in xylene generates the vinyl group, yielding 6 in 98% yield.

Table 1: Key Intermediates in Quinagolide Synthesis

| Intermediate | Structure Description | Yield (%) | Key Reaction |

|---|---|---|---|

| 6 | Vinyl-substituted tetrahydronaphthalene | 98 | Pyrolytic elimination |

| 12 | N-Alkylated acrylate | 85 | Conjugate addition |

| 5 | Tricyclic core via RCM | 93 | Grubbs II catalyst, toluene |

Construction of the Tricyclic Core via Ring-Closing Metathesis

The tricyclic benzo[g]quinoline core (5 ) is assembled using a ring-closing metathesis (RCM) strategy. Olefin 6 is subjected to RCM with Grubbs’ II generation catalyst in toluene at 80°C for 14 hours, affording 5 in 93% yield.

Solvent Optimization for RCM

Solvent choice critically influences reaction efficiency:

-

Toluene : Homogeneous conditions at 80°C prevent ammonium salt precipitation, enabling 93% conversion.

-

Dichloromethane : Under reflux, less than 30% conversion occurs due to poor catalyst solubility.

Table 2: Solvent Effects on RCM Efficiency

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| Toluene | 80 | 93 |

| CH₂Cl₂ | 40 (reflux) | <30 |

Hydrogenation and Epimerization

Hydrogenation of the tricyclic core 5 over Pd/C at 60 psi H₂ pressure reduces the double bond, yielding 14 in 87% yield. Subsequent epimerization with n-BuLi and trimethylsilyl chloride inverts the ester stereochemistry, producing 15 in 85% yield.

Hofmann Rearrangement for 3-Aminopiperidine Synthesis

The 3-aminopiperidine skeleton, a hallmark of quinagolide, is constructed via PIFA-mediated Hofmann rearrangement. Carboxamide 4 undergoes rearrangement in a mixture of acetonitrile and water at 0°C, generating amine 16 in 82% yield.

Mechanistic Insight :

PIFA oxidizes the carboxamide to an isocyanate intermediate, which hydrolyzes to the primary amine. This method circumvents traditional Curtius or Schmidt rearrangements, offering milder conditions and higher functional group tolerance.

Final Functionalization to Quinagolide Hydrochloride

Sulfonation and Demethylation

Amine 16 is sulfonated with diethylsulfamoyl chloride in chloroform, yielding 17 in 71% yield. Final demethylation using AlCl₃ and ethanethiol cleaves the methoxy group, producing quinagolide free base. Treatment with HCl in ethanol affords quinagolide hydrochloride in 66% yield.

Table 3: Final Steps to Quinagolide Hydrochloride

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Sulfonation | Diethylsulfamoyl chloride, CHCl₃ | 17 | 71 |

| Demethylation | AlCl₃, EtSH, CH₂Cl₂ | Free base | 66 |

| Salt Formation | HCl, EtOH | HCl salt | 95 |

Analytical Characterization and Spectral Validation

Critical intermediates and the final API are characterized via ¹H NMR, ¹³C NMR, and IR spectroscopy. For example:

-

Compound 5 : IR νmax 1728 cm⁻¹ (ester C=O), ¹H NMR δ 3.80 (s, OCH₃).

-

Quinagolide HCl : ¹H NMR δ 7.10 (t, J = 7.9 Hz, aromatic H), 3.28 (q, SO₂NCH₂CH₃).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Quinagolide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products

The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Clinical Applications

1. Treatment of Hyperprolactinemia

Quinagolide is predominantly prescribed for the management of hyperprolactinemia, a condition characterized by excessive levels of prolactin in the blood. This condition can lead to various complications, including infertility and reduced libido. Quinagolide effectively lowers prolactin levels by selectively binding to D2 receptors on lactotroph cells in the anterior pituitary gland, thereby inhibiting prolactin secretion .

2. Comparison with Other Dopamine Agonists

In clinical studies comparing quinagolide with cabergoline, both drugs demonstrated similar efficacy in reducing prolactin levels. However, cabergoline showed a higher percentage of patients achieving normal prolactin levels at the end of treatment (90% vs. 75% for quinagolide) after 12 weeks . This suggests that while quinagolide is effective, cabergoline may offer superior outcomes for certain patients.

3. Long-term Efficacy and Tolerability

Long-term studies have indicated that quinagolide maintains its efficacy over extended periods (16-48 months), with patients experiencing significant relief from symptoms associated with hyperprolactinemia . The most common side effects reported include nausea, headache, and dizziness, with tolerability being generally acceptable .

Pharmacological Insights

Mechanism of Action

Quinagolide acts as a potent agonist at dopamine D2 receptors, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of prolactin secretion from lactotroph cells. The drug's pharmacokinetics reveal rapid absorption (95% bioavailability), although its absolute bioavailability is low due to extensive first-pass metabolism .

Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Absorption | Rapid (95% absorbed) |

| Bioavailability | Low (4%) |

| Half-life | 11.5 hours (single dose) |

| Volume of Distribution | ~100 L |

| Protein Binding | ~90% |

Emerging Research Applications

1. Antitumor Effects

Recent studies have explored quinagolide's potential antitumor effects, particularly in the context of cancer research. In vitro studies suggest that quinagolide may influence tumor growth dynamics, indicating a possible role in oncology beyond its primary application in endocrinology .

2. Synthesis and Structural Studies

The total synthesis of quinagolide has been a subject of interest in medicinal chemistry, highlighting its complex structure and the methodologies employed to synthesize it efficiently. Recent synthetic approaches utilizing ring-closing metathesis have provided insights into optimizing the production of quinagolide and its analogs .

Case Studies

Case Study Overview: Efficacy in Hyperprolactinemia

A randomized crossover study involving 20 patients treated with either quinagolide or cabergoline demonstrated that both drugs effectively reduced prolactin levels within weeks of treatment initiation. However, the study noted differences in long-term outcomes post-treatment cessation, with a more pronounced rebound effect observed after discontinuation of quinagolide compared to cabergoline .

Mechanism of Action

Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors. This binding inhibits the secretion of prolactin from the pituitary gland. The compound’s activity is mediated predominantly by the (-) enantiomer, which interacts with the dopamine receptors to achieve a long-lasting reduction in prolactin levels .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Quinoline Derivatives

Quinagolide shares a quinoline core with other hydrochloride salts, though their applications diverge significantly.

Table 1: Comparison of Quinagolide HCl with Quinoline-Based Compounds

Key Findings :

Functional Analogues: Guanidine Hydrochloride

Table 2: Functional Comparison with Guanidine HCl

Key Findings :

- Quinagolide’s specificity for D2R distinguishes it from non-targeted chaotropic agents like guanidine HCl .

Research Findings and Differentiation

- Angiogenesis Suppression: Reduces vascular network formation in endothelial co-culture models, a property absent in non-therapeutic analogues .

- Receptor Specificity : Activity blocked by spiperone, confirming dopamine receptor-dependent action .

Biological Activity

Quinagolide hydrochloride, a potent dopamine D2 receptor agonist, is primarily utilized in the treatment of hyperprolactinemia. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Quinagolide operates by selectively binding to D2 receptors located on lactotroph cells in the anterior pituitary gland. This binding inhibits prolactin secretion through a reduction in adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels. The compound exhibits a high affinity for D2 receptors, leading to a significant decrease in both basal and stimulated serum prolactin levels .

Pharmacokinetics

- Absorption : Quinagolide is rapidly absorbed after oral administration, with approximately 95% of the dose absorbed. However, its absolute bioavailability is low (around 4%) due to extensive first-pass metabolism .

- Distribution : The volume of distribution is about 100 L, with extensive distribution into extravascular compartments. The primary target organs include the liver, kidneys, salivary glands, and pituitary .

- Metabolism : The drug undergoes significant metabolism, primarily yielding sulfate and glucuronide conjugates as major metabolites. The N-desethyl analogue is noted as a biologically active metabolite .

- Elimination : Quinagolide and its metabolites are eliminated equally via urine and feces, with renal elimination accounting for about 50% of total elimination. The terminal half-life ranges from 11.5 hours after a single dose to approximately 17 hours at steady state .

Clinical Studies

Numerous clinical trials have assessed the efficacy of quinagolide in reducing prolactin levels and alleviating symptoms associated with hyperprolactinemia:

-

Efficacy in Hyperprolactinemia :

- In a study involving 827 patients across 33 trials, quinagolide demonstrated significant effectiveness in normalizing prolactin levels compared to cabergoline (another dopamine agonist). At 12 weeks, normal PRL levels were achieved in 75% of patients treated with quinagolide .

- A randomized crossover trial comparing quinagolide (75 µg once daily) with cabergoline (0.5 mg twice weekly) found that both drugs effectively reduced PRL levels without significant differences in efficacy over 12 weeks .

- Symptom Relief :

- Tumor Size Reduction :

Case Studies

- A case study reported that among male patients treated with quinagolide, the incidence of galactorrhea decreased from 11% at baseline to only 4% after six months .

- Another study highlighted that among women presenting with menstrual irregularities due to hyperprolactinemia, normal menstrual function was restored in 36% of cases within the first six months of treatment .

Data Table: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | ~95% absorbed |

| Bioavailability | ~4% |

| Volume of Distribution | ~100 L |

| Terminal Half-Life | 11.5 hours (single dose) |

| Major Metabolites | Sulfate and glucuronide conjugates; N-desethyl analogue (active) |

| Elimination Route | Urine (50%), Feces (40%) |

Q & A

Q. What is the primary pharmacological mechanism of Quinagolide HCl in prolactin inhibition, and how is this mechanism validated experimentally?

this compound acts as a dopamine D2 receptor agonist, suppressing prolactin secretion by binding to pituitary lactotroph receptors. Experimental validation typically involves in vivo models (e.g., dairy cows or rodents) treated with quinagolide, followed by measurements of serum prolactin levels and mammary gland histology. Control groups receive vehicle injections, and prolactin supplementation may reverse inhibitory effects . Key validation steps include:

Q. What are the standard safety protocols for handling this compound in laboratory settings?

Safety protocols align with JIS T 8116 and 8147 standards:

- Personal protective equipment (PPE): Chemical-resistant gloves, protective eyewear, and lab coats.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- Hygiene: Prohibit eating/drinking in labs; implement post-handling handwashing.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which experimental models are commonly used to assess this compound’s efficacy in prolactin-related studies?

Common models include:

Advanced Research Questions

Q. How can researchers design experiments to control for interspecies variability in prolactin suppression when testing this compound?

- Species-specific dosing: Conduct pharmacokinetic profiling (e.g., half-life, bioavailability) across models.

- Control for hormonal baselines: Measure baseline prolactin levels pre-treatment.

- Blinded crossover trials: Reduce bias by randomizing treatment/control groups.

- Statistical adjustments: Use mixed-effects models to account for interspecies variance .

Q. What methodologies resolve contradictory data on this compound’s therapeutic efficacy across studies?

Q. How should researchers analyze dose-response relationships in this compound studies to ensure reproducibility?

- Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.

- Power analysis: Predefine sample sizes to detect clinically relevant effect sizes.

- Replication: Validate findings in independent cohorts or labs. Example parameters for dose-response studies:

Methodological Challenges and Solutions

Q. What are common pitfalls in replicating this compound studies, and how can they be addressed?

- Pitfall 1: Variability in prolactin assay sensitivity. Solution: Standardize assays using WHO reference materials.

- Pitfall 2: Inconsistent animal husbandry affecting hormone levels. Solution: Control diet, light cycles, and stress factors across cohorts.

- Pitfall 3: Poor solubility of quinagolide in aqueous buffers. Solution: Use co-solvents (e.g., DMSO ≤0.1%) validated for biocompatibility .

Data Reporting and Ethics

Q. What criteria should be prioritized when reporting this compound’s effects in peer-reviewed studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.